molecular formula C16H15Cl2NO3 B5549985 2-(2,5-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide

2-(2,5-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide

Cat. No. B5549985
M. Wt: 340.2 g/mol
InChI Key: UVRILEOCWWJWTH-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide is a chemical compound studied for various potential applications in scientific research. While specific studies directly on this compound are scarce, research on closely related compounds provides insights into synthesis methods, molecular structure analyses, chemical properties, and physical characteristics.

Synthesis Analysis

Synthesis of similar acetamide compounds typically involves reactions under controlled conditions. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized with good yield through reactions involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene in dry dichloromethane, followed by recrystallization (Sharma et al., 2018). This process could provide a basis for synthesizing the target compound by substituting the appropriate starting materials.

Molecular Structure Analysis

Molecular structure and docking analyses are crucial for understanding the potential interactions and effectiveness of compounds. For example, the crystal structure of related compounds has been solved using direct methods and refined to reveal intermolecular and intramolecular interactions, providing insights into their molecular geometries (Sharma et al., 2018). Such analyses can predict how 2-(2,5-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide may interact with biological targets.

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often lead to the formation of heterocycles or the introduction of various functional groups. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in silaheterocyclic compounds, showcasing the chemical versatility of acetamide derivatives (Lazareva et al., 2017). These reactions highlight the potential chemical transformations 2-(2,5-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide might undergo.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, and solubility, are essential for its application and handling. While specific data on 2-(2,5-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide is not readily available, studies on related compounds provide a reference point. For instance, the crystallization and solubility characteristics of acetamide derivatives can be influenced by their molecular structure and substituents (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other substances, are crucial for understanding how a compound behaves under different conditions. For acetamide derivatives, properties such as hydrolysis resistance, reactivity towards nucleophiles or electrophiles, and susceptibility to isomerization or cyclization are of interest. Studies on similar compounds, like the kinetics and mechanisms of reactions involving E and Z isomers of acetamide derivatives, provide insights into these properties (Bernard et al., 1986).

Scientific Research Applications

Synthesis and Structural Analysis

2-(2,5-Dichlorophenoxy)-N-(2-Ethoxyphenyl)Acetamide and its derivatives are subjects of research due to their potential applications in various fields including medicinal chemistry and agriculture. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been achieved, showcasing the compound's potential in anticancer studies through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018). This highlights the structural versatility and potential therapeutic applications of compounds within this chemical class.

Metabolic Studies

Understanding the metabolism of chloroacetamide herbicides, which share a functional similarity with 2-(2,5-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide, provides insights into their environmental fate and potential bioactivity. Comparative studies on the metabolism of such compounds in human and rat liver microsomes reveal differences in metabolic pathways, emphasizing the importance of species-specific responses to these chemicals (Coleman et al., 2000).

Environmental Impact and Mobility

Research into the environmental reception and activity of related chloroacetamide herbicides under different agricultural conditions provides valuable data on the behavior of these compounds in the environment. For example, the presence of wheat straw and irrigation can significantly affect the soil reception and herbicidal efficacy of compounds like acetochlor, which shares structural features with 2-(2,5-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide (Banks & Robinson, 1986). This research is critical for understanding the environmental dynamics of such compounds.

Biodegradation and Bioremediation

The study of the biodegradation pathways of chloroacetamide herbicides, including the involvement of specific cytochrome P450 systems in the N-deethoxymethylation of acetochlor, provides a basis for developing bioremediation strategies for these persistent environmental pollutants (Wang et al., 2015). This research is pivotal for mitigating the environmental impact of such compounds.

properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-2-21-14-6-4-3-5-13(14)19-16(20)10-22-15-9-11(17)7-8-12(15)18/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRILEOCWWJWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide

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